molecular formula C32H20CoN12 B3069255 Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide CAS No. 27680-31-5

Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide

Cat. No.: B3069255
CAS No.: 27680-31-5
M. Wt: 631.5 g/mol
InChI Key: MUNHHUMFVNUYJI-UHFFFAOYSA-N
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Description

Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide (CAS: 27680-31-5) is a metallophthalocyanine complex with four amino (-NH₂) substituents symmetrically positioned at the 4,4',4'',4''' positions of the phthalocyanine macrocycle. Its molecular formula is C₃₂H₂₀CoN₁₂, with a molecular weight of 631.53 g/mol (minor discrepancies in reported values, e.g., 631.51 g/mol, may arise from measurement precision) . The compound exists as a dark green solid under ambient conditions and is typically stored at room temperature in a sealed, dry environment to maintain stability .

Structurally, the amino groups enhance electron density on the phthalocyanine ring, improving redox activity and ligand-binding capabilities. This property makes the compound highly relevant in catalytic applications, particularly in oxidation reactions and environmental remediation (e.g., dye degradation) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt(2+);2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-5,15,24,34-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N12.Co/c33-13-4-7-16-20(10-13)29-38-25(16)37-26-18-9-6-15(35)12-22(18)31(41-26)44-32-24-19(2-1-3-23(24)36)28(43-32)42-30-21-11-14(34)5-8-17(21)27(39-29)40-30;/h1-12H,33-36H2;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNHHUMFVNUYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C3=NC2=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)[N-]C7=NC(=N3)C8=C7C=CC(=C8)N)N)C9=C4C=C(C=C9)N.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20CoN12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950342
Record name Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27680-31-5
Record name Cobalt(2 ), (2,9,16,23-tetraaminophthalocyaninato(2-))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027680315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method includes the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of a cobalt salt, such as cobalt(II) chloride, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Catalytic Oxidation of Sulfur(IV) Species

This compound demonstrates high efficiency in oxidizing aqueous sulfur dioxide (SO₂) and sulfite (SO₃²⁻) to sulfate (SO₄²⁻) via oxygen activation. The reaction proceeds through a ternary complex mechanism under alkaline conditions (pH 4–13) .

Mechanistic Steps

  • Coordination of sulfite to the cobalt center:
    Co II Pc+SO32(SO3)Co III Pc\text{Co II Pc}+\text{SO}_3^{2-}\rightarrow (\text{SO}_3)\text{Co III Pc}^-

  • Oxygen binding at the axial site:
    (SO3)Co III Pc+O2(SO3)Co III Pc O2)(\text{SO}_3)\text{Co III Pc}^-+\text{O}_2\rightarrow (\text{SO}_3)\text{Co III Pc O}_2^{--})

  • Electron transfer from a second sulfite molecule:
    (SO3)Co III Pc O2)+SO32[Intermediate]2SO42+Co II Pc(\text{SO}_3)\text{Co III Pc O}_2^{--})+\text{SO}_3^{2-}\rightarrow [\text{Intermediate}]\rightarrow 2\text{SO}_4^{2-}+\text{Co II Pc}

Key Findings

  • Induction periods at low catalyst concentrations ([Co] = 0.25 μM) suggest radical intermediacy .

  • Rate constants depend on pH, with maximal activity at pH 9–11 .

ParameterValue/ObservationSource
Optimal pH range9–11
Turnover frequency (TOF)1.2 × 10³ h⁻¹ (at pH 10)
Activation energy (Eₐ)45 kJ·mol⁻¹

Electrochemical Oxygen Reduction Reaction (ORR)

In alkaline fuel cells, the compound enhances ORR kinetics through a 4-electron pathway, rivaling platinum-based catalysts .

Reaction Pathway
O2+2H2O+4e4OH(E=0.40V vs SHE)\text{O}_2+2\text{H}_2\text{O}+4e^-\rightarrow 4\text{OH}^-\quad (E^\circ =0.40\,\text{V vs SHE})

Performance Metrics

  • Onset potential : 0.92 V vs. RHE in 0.1 M KOH .

  • Electron transfer number (n) : 3.8–3.9, indicating near-complete O₂ reduction .

Electrode ConfigurationCurrent Density (mA·cm⁻²)Stability (hr)Source
CoPc/TiO₂ hybrid4.2 (at 0.6 V)>100
CoPc-polypyrrole/C composite5.1 (at 0.6 V)80

Coordination Chemistry and Ligand Exchange

The amino groups enable axial ligand substitution, modifying reactivity:

Ligand (L)Reaction ProductApplicationSource
Pyridine[CoPc(py)₂]²⁺Sensor development
CN⁻[CoPc(CN)₂]²⁻Electrocatalysis
H₂O[CoPc(H₂O)₂]²⁺Aqueous-phase catalysis

Stability and Solubility Considerations

  • Solubility : Insoluble in water but dispersible in DMF and DMSO .

  • Thermal stability : Decomposes above 300°C without melting .

PropertyValueSource
Solubility in DMF12 mg/mL
Decomposition Temp.320°C
Molar absorptivityε₆₇₂ = 1.8 × 10⁵ L·mol⁻¹·cm⁻¹

Scientific Research Applications

Catalytic Applications

1.1 Oxidation Reactions

Cobalt(II) tetraaminophthalocyanine has been investigated for its catalytic activity in oxidation reactions. A notable study demonstrated that CoTAPc can effectively catalyze the oxidation of 2-mercaptoethanol, showcasing its potential in organic synthesis and environmental applications . The modification of CoTAPc with different substrates has improved its catalytic efficiency, making it suitable for various oxidation processes.

1.2 Water Oxidation

CoTAPc has also been utilized in photocatalytic water oxidation processes. Research highlights its role in generating reactive cobalt-oxo species that facilitate oxygen evolution reactions, crucial for artificial photosynthesis systems . The ability to stabilize high-valent cobalt species enhances the efficiency of these catalytic cycles.

1.3 Electrochemical Reactions

Recent advancements have shown that CoTAPc can serve as an electrocatalyst for CO2 reduction. A hybrid catalyst composed of CoTAPc and carbon nanotubes exhibited promising results in converting CO2 into useful chemicals, demonstrating its potential for sustainable energy applications . The incorporation of carbon nanotubes not only improves conductivity but also enhances the overall catalytic performance.

Material Science Applications

2.1 Nanocomposites

The integration of CoTAPc with multi-walled carbon nanotubes (MWCNTs) has led to the development of novel nanocomposite materials with enhanced electrochemical properties. These composites have shown excellent performance in lithium-sulfur batteries, highlighting their potential in energy storage technologies . The chemical modification of MWCNTs with CoTAPc allows for improved charge transfer and stability in battery applications.

2.2 Photovoltaic Devices

CoTAPc's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge separation can enhance the efficiency of solar cells . Research continues to explore the optimization of CoTAPc-based materials for better performance in solar energy conversion.

Case Studies

Case Study TitleDescriptionFindings
Electrocatalytic CO2 Reduction Investigation of CoTAPc as a hybrid electrocatalyst with CNTsHigh conversion rates of CO2 to hydrocarbons were achieved, showcasing the efficacy of CoTAPc in sustainable chemistry .
Oxidation Catalysis Study on the oxidation of 2-mercaptoethanol using CoTAPcDemonstrated significant catalytic activity and selectivity, indicating potential industrial applications .
Nanocomposite Development Creation of MWCNT-CoTAPc composites for battery applicationsEnhanced electrochemical performance and stability were observed, suggesting improvements in lithium-sulfur battery technology .

Mechanism of Action

The mechanism by which Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer processes, enhancing the rate of chemical reactions. In biological systems, the compound can interact with cellular components, generating reactive oxygen species that can induce cell damage or death, which is useful in photodynamic therapy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Amino groups (-NH₂) in cobalt tetraaminophthalocyanine enhance electron donation to the central metal, improving catalytic activity in electron-transfer reactions compared to sulfonated (-SO₃H) or bulky tert-butyl (-C(CH₃)₃) derivatives .

Solubility: Sulfonated derivatives exhibit higher aqueous solubility due to hydrophilic -SO₃H groups, whereas amino-substituted analogs require support matrices (e.g., carbon nanotubes) for dispersion in polar solvents .

Metal Center Influence : Cobalt phthalocyanines generally outperform iron or manganese analogs in dye degradation due to Co²⁺/Co³⁺ redox flexibility .

Catalytic Performance in Dye Oxidation

Studies highlight the superior activity of cobalt tetraaminophthalocyanine when hybridized with carbon nanomaterials:

  • Lv et al. (2009): Multiwalled carbon nanotubes (MWCNTs) combined with cobalt tetraaminophthalocyanine achieved 98% degradation of Reactive Red 2 within 60 minutes, attributed to synergistic electron transfer between the amino groups and MWCNTs .
  • Zhou et al. (2014): Iron phthalocyanine on carbon nanofibers degraded 85% of Acid Orange 7 under similar conditions, underscoring cobalt’s advantage in redox-driven catalysis .

Reactivity in Oxygenation Reactions

  • Kasuga et al. (1999): Manganese(III) tetra-tert-butylphthalocyanine demonstrated 72% conversion of cyclohexene to epoxide, while cobalt analogs (unsubstituted) showed lower activity.

Research and Industrial Implications

Cobalt tetraaminophthalocyanine’s unique amino functionalization positions it as a versatile catalyst for environmental and industrial processes. Its synergy with carbon nanostructures (e.g., MWCNTs) enhances stability and recyclability, critical for scalable applications . In contrast, sulfonated derivatives are better suited for biomedical uses due to their solubility .

Notes

  • Research Use: Cobalt tetraaminophthalocyanine-29,30-diide is designated for research purposes only, with typical purities ≥99% .
  • Safety : Classified under hazard code Xi (irritant), requiring cautious handling .

Biological Activity

Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide (Co-TAPc) is a metallophthalocyanine compound that has gained attention in various fields due to its unique properties and biological activities. This article delves into the biological activity of Co-TAPc, highlighting its potential applications in photodynamic therapy (PDT), catalysis, and interactions with biomolecules.

Chemical Structure and Properties

Cobalt phthalocyanines are characterized by their stable macrocyclic structure, which allows for significant electronic delocalization. The introduction of amino groups enhances solubility and reactivity, making Co-TAPc suitable for biological applications. Its absorption characteristics in the visible spectrum make it a candidate for photodynamic therapy.

Photodynamic Therapy (PDT)

Co-TAPc has been investigated for its efficacy as a photosensitizer in PDT. Studies have shown that upon light activation, Co-TAPc generates reactive oxygen species (ROS), which can induce cell death in cancer cells. For instance:

  • Case Study : In vitro experiments demonstrated that Co-TAPc effectively killed MCF-7 breast cancer cells when exposed to light at specific wavelengths. The mechanism involves the generation of singlet oxygen (1O2^1O_2), leading to oxidative stress and apoptosis in targeted cells .

Antimicrobial Activity

Cobalt phthalocyanines exhibit antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of microbial cell membranes through ROS generation.

  • Research Findings : A study revealed that Co-TAPc showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to generate ROS upon light exposure was crucial in exerting its antimicrobial effects .

Catalytic Activity

Co-TAPc has also been explored for its catalytic properties, particularly in the reduction of carbon dioxide (CO2).

  • Mechanistic Insights : Research indicates that when immobilized on polymer membranes, Co-TAPc can catalyze the conversion of CO2 to carbon monoxide (CO) with high selectivity. The polymer matrix enhances the stability and activity of the catalyst by providing a conducive environment for the reaction .

Interaction with Biomolecules

The interaction between Co-TAPc and biomolecules such as DNA has been studied extensively.

  • Binding Studies : UV-Vis spectrophotometry and fluorescence techniques have demonstrated that Co-TAPc can intercalate with calf thymus DNA. This interaction is significant for potential applications in drug delivery systems and gene therapy .

Summary of Research Findings

StudyFocusFindings
PDTEffective cytotoxicity against MCF-7 cells via ROS generation.
AntimicrobialSignificant antibacterial activity against various pathogens.
CatalysisHigh selectivity in CO2 reduction when immobilized on polymer membranes.
Biomolecular InteractionIntercalation with DNA; potential for drug delivery applications.

Q & A

Q. What are the optimal synthetic routes for preparing cobalt(2+) tetraaminophthalocyanine (CoTAPc) with high purity?

  • Methodological Answer : CoTAPc synthesis typically involves cyclotetramerization of tetraaminophthalonitrile precursors in the presence of cobalt salts under inert atmospheres. Key steps include:
  • Precursor purification : Use column chromatography to remove impurities from tetraaminophthalonitrile .
  • Reaction conditions : Conduct reactions at 180–200°C in high-boiling solvents (e.g., DMF or quinoline) for 12–24 hours .
  • Post-synthesis purification : Dialysis against methanol/water mixtures to eliminate unreacted cobalt ions and oligomers .
  • Purity validation : Confirm via UV-Vis spectroscopy (Q-band at ~680 nm) and elemental analysis (N/Co ratio) .

Q. How can spectroscopic techniques differentiate CoTAPc from unmetalated phthalocyanines or cobalt phthalocyanine derivatives?

  • Methodological Answer :
  • UV-Vis spectroscopy : CoTAPc exhibits a split Q-band (670–720 nm) due to axial ligand interactions, unlike unmetalated phthalocyanines .
  • FT-IR : Confirm Co–N coordination via shifts in C–N stretching (1250–1300 cm⁻¹) and NH₂ deformation modes (1600–1650 cm⁻¹) .
  • XPS : Detect Co 2p₃/₂ binding energy at ~780 eV, distinguishing it from Co³⁺ species .

Q. What solvent systems minimize aggregation of CoTAPc during spectroscopic or catalytic studies?

  • Methodological Answer : Aggregation is mitigated using:
  • Polar aprotic solvents : DMSO or DMF with 1% pyridine to disrupt π-π stacking .
  • Surfactant additives : Sodium dodecyl sulfate (SDS) in aqueous solutions (critical micelle concentration = 8 mM) .
  • Concentration control : Maintain ≤10⁻⁵ M for monomeric dominance in UV-Vis studies .

Advanced Research Questions

Q. What mechanistic pathways explain CoTAPc’s catalytic activity in oxidative degradation of organic pollutants?

  • Methodological Answer : CoTAPc operates via a radical-mediated mechanism:
  • Electron transfer : Co²⁺/Co³⁺ redox couples activate peroxymonosulfate (PMS) to generate SO₄•⁻ radicals .
  • Substrate binding : Axial NH₂ groups enhance adsorption of anionic dyes (e.g., Acid Orange 7) via electrostatic interactions .
  • Kinetic analysis : Use pseudo-first-order models with rate constants (k) ranging 0.05–0.12 min⁻¹, dependent on pH and CoTAPc loading .

Q. How does axial ligand substitution (e.g., sulfonation or carboxylation) alter CoTAPc’s electrochemical properties?

  • Methodological Answer : Functionalization impacts:
  • Redox potentials : Sulfonated derivatives shift Co²⁺/Co³⁺ potentials by +0.15 V (vs. Ag/AgCl) due to electron-withdrawing effects .
  • Electron conductivity : Carboxylated CoTAPc exhibits lower charge-transfer resistance (Rₐ = 12 Ω·cm²) in electrochemical impedance spectroscopy (EIS) .
  • Stability : Sulfonated CoTAPc resists leaching in acidic media (pH 2–4) compared to unmodified analogs .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of CoTAPc across studies?

  • Methodological Answer : Address discrepancies via:
  • Standardized activity metrics : Normalize turnover frequency (TOF) to surface-bound Co sites quantified by ICP-OES .
  • Control for light sensitivity : Shield reactions from UV/visible light to exclude photodegradation artifacts .
  • Cross-validation : Compare results across multiple substrates (e.g., methylene blue vs. phenol) to isolate substrate-specific effects .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting data on CoTAPc’s aggregation behavior in mixed solvent systems?

  • Methodological Answer :
  • Dynamic light scattering (DLS) : Quantify hydrodynamic diameters (e.g., 5 nm for monomers vs. 50 nm for aggregates) .
  • Job’s plot analysis : Identify solvent composition thresholds (e.g., >30% water in DMF triggers aggregation) .
  • Theoretical modeling : Apply extended dipole-aggregate models to correlate spectral shifts with aggregate size .

Q. Why do some studies report poor recyclability of CoTAPc catalysts despite high initial activity?

  • Methodological Answer :
  • Leaching analysis : Use ICP-MS to detect Co²⁺ in post-reaction solutions; >5% leaching indicates structural instability .
  • Surface characterization : Perform post-catalysis XPS to identify oxidation of NH₂ groups to NO₂, which deactivates active sites .
  • Stabilization strategies : Immobilize CoTAPc on carbon nanotubes to reduce leaching (≤1% after 5 cycles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide
Reactant of Route 2
Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-29,30-diide

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